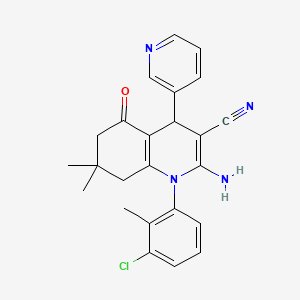![molecular formula C15H11BrN4O7 B11538646 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11538646.png)
2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, nitro, phenoxy, and hydrazide functional groups, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-bromo-4-nitrophenol with acetohydrazide under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, such as batch processing and the use of catalytic agents, can be applied to scale up the production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Applications De Recherche Scientifique
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-(2-(4-nitrophenoxy)acetyl)carbohydrazonoylphenyl benzoate
- 4-bromo-2-(2-(2-nitrophenoxy)acetyl)carbohydrazonoylphenyl 4-methylbenzoate
- 4-bromo-2-(2-(4-nitrophenoxy)acetyl)carbohydrazonoylphenyl 4-ethoxybenzoate
Uniqueness
What sets 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C15H11BrN4O7 |
|---|---|
Poids moléculaire |
439.17 g/mol |
Nom IUPAC |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11BrN4O7/c16-12-6-10(19(23)24)1-4-14(12)27-8-15(22)18-17-7-9-5-11(21)2-3-13(9)20(25)26/h1-7,21H,8H2,(H,18,22)/b17-7+ |
Clé InChI |
UCRJSODPWJKYMB-REZTVBANSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11538563.png)

![(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538586.png)
![N-{2-[(2E)-2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11538587.png)
![2-[(3-bromo-4-hydroxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11538588.png)
![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11538592.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11538596.png)
![2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11538598.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
![2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11538631.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide](/img/structure/B11538632.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-{[(E)-1H-indol-3-ylmethylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11538633.png)
![4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538638.png)
